molecular formula C7H9N3O2 B12570617 Acetaldehyde,[(1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-YL)amino]-

Acetaldehyde,[(1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-YL)amino]-

Cat. No.: B12570617
M. Wt: 167.17 g/mol
InChI Key: UVGFUYQZAGDDDE-UHFFFAOYSA-N
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Description

This compound is an acetaldehyde derivative functionalized with a [(1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-YL)amino] group.

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)amino]acetaldehyde

InChI

InChI=1S/C7H9N3O2/c1-5-4-6(12)10-7(9-5)8-2-3-11/h3-4H,2H2,1H3,(H2,8,9,10,12)

InChI Key

UVGFUYQZAGDDDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)NCC=O

Origin of Product

United States

Preparation Methods

Cyclocondensation Approaches

A common and efficient route to dihydropyrimidinone derivatives involves the Biginelli-type cyclocondensation reaction. This method condenses an aldehyde, urea or thiourea, and a β-ketoester or cyanoacetate under acidic or catalytic conditions.

  • Microwave-Assisted Biginelli Reaction : Using microwave irradiation significantly improves yields and reduces reaction times. For example, benzyl halides can be oxidized in situ to benzaldehydes (via Kornblum oxidation) under microwave conditions, which then undergo cyclocondensation with urea and ethyl acetoacetate to form dihydropyrimidinones in a one-pot manner.

  • Catalysts and Conditions : Various catalysts such as ammonium chloride, potassium carbonate, or organic bases (e.g., diisopropylethylammonium acetate) have been employed to promote the reaction efficiently at moderate temperatures (50–90 °C) in solvents like ethanol or DMSO.

Functionalization of Pyrimidine Derivatives

The amino substitution at the 2-position of the pyrimidine ring can be introduced by nucleophilic substitution or condensation reactions:

  • Hydrazine Hydrate Reaction : Stirring pyrimidine derivatives with hydrazine hydrate in ethanol under reflux or room temperature conditions leads to hydrazine-substituted intermediates, which can be further reacted with aldehydes to form amino-substituted pyrimidines.

  • Schiff Base Formation : Condensation of hydrazinopyrimidine derivatives with aldehydes under reflux in ethanol with acetic acid catalyst yields Schiff base derivatives, which are structurally related to the target compound.

Microwave Irradiation for Enhanced Synthesis

Microwave-assisted synthesis has been demonstrated to:

  • Increase yields from 55% to 85–90%.
  • Shorten reaction times from hours to minutes.
  • Provide regioselective and high-purity products.

For example, the cyclocondensation of ethyl cyanoacetate, thiourea, and aromatic aldehydes under microwave irradiation at 210 W for 5–10 minutes afforded pyrimidine-5-carbonitrile derivatives with yields up to 90%.

Representative Synthetic Scheme (Generalized)

Step Reactants Conditions Product Type Yield (%) Notes
1 Aldehyde + Urea/Thiourea + β-Ketoester or Cyanoacetate Ethanol, K2CO3 or NH4Cl catalyst, reflux or microwave irradiation (210–600 W) Dihydropyrimidinone or pyrimidine-5-carbonitrile derivatives 55–90 Microwave reduces time, increases yield
2 Pyrimidine derivative + Hydrazine hydrate Ethanol, reflux or room temp, 1–8 h Hydrazinopyrimidine intermediate 70–85 Precursor for amino substitution
3 Hydrazinopyrimidine + Aldehyde Ethanol, reflux, acetic acid catalyst Amino-substituted pyrimidine (Schiff base) 60–80 Forms amino linkage to aldehyde moiety

Detailed Research Findings

Microwave-Assisted Cyclocondensation

  • Sahoo et al. reported that microwave irradiation of ethyl cyanoacetate, thiourea, and substituted aromatic aldehydes in ethanol with potassium carbonate catalyst for 5–10 minutes increased yields from 55% (conventional) to 85%.

  • Xavier and co-workers synthesized pyrimidine-5-carbonitrile derivatives in water with potassium carbonate under microwave irradiation (150–750 W), achieving up to 90% yield with reduced reaction times.

Hydrazine-Mediated Amino Substitution

  • Hydrazine hydrate reacts with pyrimidine derivatives in ethanol, stirring for 8 hours at room temperature or reflux, to form hydrazine derivatives. These intermediates then react with aldehydes under reflux to yield amino-substituted pyrimidines.

  • Amin et al. synthesized N',N'-diacetyl-N-(5-cyano-1,6-dihydro-6-oxo-4-p-tolylpyrimidin-2-yl)acetohydrazide by electrophilic attack of acetic anhydride on hydrazinyl pyrimidine, refluxed for 3 hours.

Catalyst Effects and Green Chemistry

  • Ammonium chloride acts as a catalyst by activating carbonyl compounds via hydrogen bonding, promoting nucleophilic attack by amines in the synthesis of 4-arylideneamino derivatives.

  • Diisopropylethylammonium acetate (DIPEAc) was used as a catalyst at room temperature for 45 minutes to synthesize pyrimidine-5-carbonitrile derivatives, demonstrating a mild and efficient catalytic system.

Data Table Summarizing Key Preparation Parameters

Method Reactants Catalyst Solvent Temperature Time Yield (%) Notes
Conventional Biginelli Aldehyde + Urea + β-Ketoester K2CO3, NH4Cl Ethanol Reflux (80–90 °C) 4–12 h 55–70 Longer reaction time
Microwave-Assisted Biginelli Same as above K2CO3 Ethanol or Water Microwave (210–600 W) 5–40 min 85–90 Higher yield, shorter time
Hydrazine Substitution Pyrimidine derivative + Hydrazine hydrate None or triethylamine Ethanol Reflux or RT 1–8 h 70–85 Intermediate formation
Schiff Base Formation Hydrazinopyrimidine + Aldehyde Glacial acetic acid Ethanol Reflux 4–7 h 60–80 Amino linkage formation
DIPEAc Catalysis Ethyl cyanoacetate + Thiourea + Aldehyde DIPEAc Ethanol RT 45 min 75–85 Mild, eco-friendly

Chemical Reactions Analysis

Types of Reactions

Acetaldehyde,[(1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-YL)amino]- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different aldehydes or acids, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Acetaldehyde,[(1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-YL)amino]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which Acetaldehyde,[(1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-YL)amino]- exerts its effects involves interactions with specific molecular targets and pathways. For example, it

Biological Activity

Acetaldehyde, a simple aldehyde, is known for its significant biological activities, particularly in the context of pharmacology and toxicology. The compound in focus, Acetaldehyde,[(1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-YL)amino]-, is a derivative that combines the properties of acetaldehyde with a pyrimidine structure. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Synthesis

The compound is synthesized through a multi-step process involving the reaction of acetaldehyde with a pyrimidine derivative. The synthesis typically involves:

  • Formation of the pyrimidine core .
  • Substitution reactions to attach the acetaldehyde moiety .

The structure can be represented as follows:

Acetaldehyde 1 4 dihydro 6 methyl 4 oxo pyrimidin 2 YL amino\text{Acetaldehyde}-\text{ 1 4 dihydro 6 methyl 4 oxo pyrimidin 2 YL amino}

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that compounds similar to Acetaldehyde,[(1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-YL)amino]- exhibit significant anticancer properties. For instance, studies have shown that derivatives with pyrimidine structures demonstrate enhanced cytotoxicity against various cancer cell lines, including lung cancer (A549). The mechanism often involves inhibition of specific kinases involved in tumor growth and proliferation .

2. Antimicrobial Activity

The compound has shown promising results against various microbial strains:

  • Gram-positive bacteria : Effective against Staphylococcus aureus.
  • Gram-negative bacteria : Inhibitory effects noted on Escherichia coli and Pseudomonas aeruginosa.
  • Fungi : Demonstrated activity against Candida albicans and Aspergillus niger.

The Minimum Inhibitory Concentrations (MICs) for these activities are often comparable to established antibiotics like ciprofloxacin .

Microbial StrainMIC (µg/mL)
Staphylococcus aureus1.56
Escherichia coli3.12
Pseudomonas aeruginosa6.25
Candida albicans0.78
Aspergillus niger0.39

3. Antioxidant Properties

Acetaldehyde derivatives have been evaluated for their antioxidant capabilities. The IC50 values of these compounds are reported to be close to those of ascorbic acid, indicating significant potential in scavenging free radicals .

Case Studies

Several studies have documented the effects of acetaldehyde derivatives:

  • A study by Eriksson (2001) highlighted the role of acetaldehyde in enhancing cardiovascular responses and its implications in alcohol sensitivity reactions .
  • Recent investigations into pyrimidine-based compounds showed that modifications in their structure led to varied biological activities, reinforcing the importance of structure-activity relationships (SAR) in drug design .

Comparison with Similar Compounds

Structural Analog: [2-(4-Amino-2-oxo-2H-pyrimidin-1-yl)acetylamino]acetic Acid (Compound 14)

Key Structural Features :

  • Pyrimidinone Core: Both compounds share a 4-oxo-pyrimidine ring, but the target compound has a 6-methyl substitution, whereas Compound 14 (from ) features a 4-amino group .
  • Side Chain: The target compound’s acetaldehyde group contrasts with Compound 14’s acetylamino acetic acid side chain, which includes a carboxyl group.

Enzymatic Comparison: Aromatic Acetaldehyde Synthases vs. Decarboxylases

Active Site Residues :

  • Aromatic acetaldehyde synthases (related to acetaldehyde metabolism) feature an asparagine residue in their active site, while decarboxylases have a histidine critical for protonation . This difference reduces the synthase’s Vmax (270 nmol min⁻¹mg⁻¹) compared to decarboxylases (3,357 nmol min⁻¹mg⁻¹) when acting on 3,4-dihydroxyphenylalanine .

Reactivity Implications :

  • The absence of histidine in synthases prolongs intermediate lifetimes, enabling oxygen attack and altering product profiles (e.g., favoring quinonoid intermediates over dopamine) . This suggests that the target compound’s pyrimidinone-amino group might similarly influence reaction pathways by modulating protonation or electron transfer.

Toxicity and Metabolic Profile

Acetaldehyde Derivatives :

  • Acetaldehyde itself is highly toxic (≥1 ppm in blood), generating free radicals and depleting antioxidants like B vitamins . The pyrimidinone-amino modification in the target compound may reduce direct toxicity by altering bioavailability or reactivity.

Comparison with Formaldehyde :

  • Both aldehydes share metabolic pathways via aldehyde dehydrogenases, but acetaldehyde’s lower volatility and higher lipid solubility enhance its systemic retention . Structural modifications in the target compound could mitigate these effects.

Data Tables

Table 1: Structural and Functional Comparison

Parameter Target Compound Compound 14 Aromatic Acetaldehyde Synthase
Core Structure 6-Methyl-4-oxo-pyrimidine 4-Amino-2-oxo-pyrimidine Enzyme with asparagine active site
Functional Groups Acetaldehyde-amino Acetylamino acetic acid Catalytic site for oxygen attack
Vmax (nmol min⁻¹mg⁻¹) N/A N/A 270 (synthase) vs. 3,357 (decarboxylase)
Toxicity Profile Likely modified by pyrimidinone Not reported Indirect via reactive intermediates

Table 2: NMR Data for Pyrimidinone Derivatives

Compound 1H-NMR (DMSO-d6) 13C-NMR (DMSO-d6)
Target Compound Pending structural studies Pending structural studies
Compound 14 δ 3.61–3.95 (m), 4.54 (s), 6.22 (d) δ 40.8, 50.4, 93.1, 147.4, 150.6, 160.1

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying acetaldehyde and its derivatives in biological or fermented samples?

  • Methodology : Gas chromatography (GC) coupled with flame ionization detection (FID) or mass spectrometry (MS) is widely used for free acetaldehyde quantification. For bound forms (e.g., adducts), enzymatic assays using alcohol dehydrogenase (ADH) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) with derivatization (e.g., hydrazone formation) are recommended. In yogurt and wine studies, micro-diffusion followed by spectrophotometric analysis of semicarbazide derivatives is common .
  • Example : A study on wine oxidation used GC to differentiate free and sulfite-bound acetaldehyde, revealing reversible adducts that influence total acetaldehyde measurements .

Q. How does acetaldehyde interact with amino acids, and what experimental techniques are used to study these interactions?

  • Methodology : Fourier-transform infrared spectroscopy (FTIR) can identify Schiff base formation between acetaldehyde and amino acids (e.g., lysine). Reaction conditions (e.g., 2:1 acetaldehyde-to-amino acid ratio in alkaline medium at 25°C) are critical for reproducibility. LC-MS/MS is used to quantify adducts like N-ethyl lysine in proteins .
  • Example : FTIR analysis of acetaldehyde-cysteine complexes showed shifts in carbonyl stretching bands (~1700 cm⁻¹), confirming covalent binding .

Q. What are the established models for assessing acetaldehyde toxicity in microbial systems?

  • Methodology : Fungal inhibition assays (e.g., Alternaria alternata cultures) with growth metrics (colony diameter, conidiation) and LC-MS/MS for secondary metabolites (e.g., cAMP suppression). Dose-response studies (e.g., 5–10% acetaldehyde) combined with ANOVA statistical analysis are standard .
  • Example : Exposure to 10% acetaldehyde reduced A. alternata cAMP levels by 85% compared to controls, correlating with growth arrest .

Advanced Research Questions

Q. How can conflicting roles of acetaldehyde as a metabolic intermediate and toxin be reconciled in different organisms?

  • Methodology : Multi-omics approaches (transcriptomics, metabolomics) in controlled models (e.g., Saccharomyces cerevisiae vs. Lactobacillus spp.). For S. cerevisiae, threonine aldolase activity converts threonine to acetaldehyde, while lactic acid bacteria (LAB) produce it via pyruvate decarboxylation. Contrasting pathways highlight species-specific metabolic flexibility .
  • Example : S. thermophilus utilizes threonine aldolase for acetaldehyde synthesis, whereas L. lactis relies on lactose metabolism, explaining differential sensitivity to acetaldehyde accumulation .

Q. What experimental designs address contradictions in acetaldehyde-protein adduct stability and pathogenicity?

  • Methodology : Isotopic labeling (e.g., ¹³C-acetaldehyde) with time-resolved LC-MS/MS to track adduct turnover in vivo. Comparative studies in hepatic vs. oral mucosal cells can clarify tissue-specific adduct persistence. For example, oral adducts are more stable due to rigid Schiff base formation, while hepatic adducts are rapidly degraded .
  • Example : A 2008 study detected persistent acetaldehyde-histidine adducts in oral mucosal cells of alcohol consumers, implicating them in carcinogenesis .

Q. How do enzyme kinetics (e.g., KM values) explain interindividual differences in acetaldehyde detoxification?

  • Methodology : Recombinant enzyme assays for acetaldehyde dehydrogenase (ALDH) isoforms (mitochondrial ALDH2 vs. cytoplasmic ALDH1B1). KM determinations via Lineweaver-Burk plots reveal ALDH2’s higher affinity (KM ≈ 1 µM) compared to ALDH1B1 (KM ≈ 1 mM). Genetic polymorphisms (e.g., ALDH2*2 variant) reduce catalytic efficiency, leading to acetaldehyde accumulation .
  • Example : Individuals with ALDH2*2 exhibit 80% lower acetaldehyde clearance, correlating with elevated serum acetaldehyde and flushing symptoms .

Q. What strategies mitigate acetaldehyde interference in in vivo pharmacological studies (e.g., ethanol-morphine interactions)?

  • Methodology : Dose-response co-administration studies (e.g., acetaldehyde 50–100 mg/kg with morphine) in murine models, using respiratory depression AUC analysis. Statistical validation via one-way ANOVA with Bonferroni correction ensures robustness. Note that acetaldehyde reverses morphine tolerance by restoring respiratory sensitivity .
  • Example : In mice, 100 mg/kg acetaldehyde co-administered with morphine increased respiratory depression by 40% (p < 0.05), reversing tolerance .

Contradictions and Future Directions

  • Contradiction : Acetaldehyde inhibits fungal growth but is a flavor metabolite in LAB. Resolution requires comparative pathway analysis (e.g., threonine aldolase vs. pyruvate decarboxylase regulation) .
  • Future Work : Develop organ-on-chip models to simulate acetaldehyde adduct dynamics in human tissues, integrating multi-omics and real-time imaging.

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